4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Overview
Description
4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a sulfanyl group, and substituted phenyl groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE involves several steps. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-methylphenylthiourea under acidic conditions to form the intermediate. This intermediate is then cyclized to form the imidazole ring. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the imidazole ring.
Scientific Research Applications
4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the imidazole ring can interact with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
- N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE
- N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the imidazole ring and sulfanyl group in 4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-17-11-13(7-8-16(17)22)10-15-18(23)21(19(25)20-15)14-6-4-5-12(2)9-14/h4-11,22H,3H2,1-2H3,(H,20,25)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANSERKTELDUSS-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC(=C3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC(=C3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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